molecular formula C14H10N4O B048286 2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde CAS No. 151052-40-3

2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde

Cat. No.: B048286
CAS No.: 151052-40-3
M. Wt: 250.25 g/mol
InChI Key: HQBRKMUDLIZVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde is a chemical compound that features a biphenyl structure with a tetrazole ring and an aldehyde group

Mechanism of Action

Target of Action

The primary target of 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde, also known as 2’-(1H-Tetrazol-5-yl)-1,1’-biphenyl-4-carboxaldehyde (Losartan Impurity) or 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde, is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals, inflammation, and apoptosis.

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . These interactions result in a wide range of biological properties, including antibacterial, anticancer, and anti-TB activities .

Biochemical Pathways

The compound affects the MAPK signaling pathway , which is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock, and proinflammatory cytokines . The downstream effects of this pathway include regulation of gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means that the compound can be efficiently absorbed and distributed within the body, metabolized for use, and excreted without causing harmful toxicants .

Result of Action

The compound exhibits significant biological activities, including antibacterial, anticancer, and anti-TB activities . For instance, some synthesized compounds showed a significant cytotoxic effect with the least IC50 value of 8.47±0.09 µg/mL and 13.58±0.08 µg/mL, which is almost close to the standard drug (7.60±0.13 µg/mL) due to the electron-withdrawing methoxy group .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Furthermore, tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde typically involves the reaction of 2’-cyanobiphenyl-4-carbaldehyde with an azide salt. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2’-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-9H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBRKMUDLIZVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
2'-(1h-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehyde
Customer
Q & A

Q1: What is the significance of the production method described in the research paper for 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde?

A1: The research paper [] outlines a novel method for producing 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde. This method is significant because it allows for the production of high-purity crystals of the compound with high yield through a relatively simple process involving fewer steps. This is particularly important because 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde is a valuable intermediate in the synthesis of pharmaceuticals. The efficient production method described in the research paves the way for more cost-effective and streamlined drug development processes.

Q2: Can you elaborate on the specific steps involved in producing high-purity crystals of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde as described in the research?

A2: The research [] details a two-step process for producing high-purity crystals of 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.